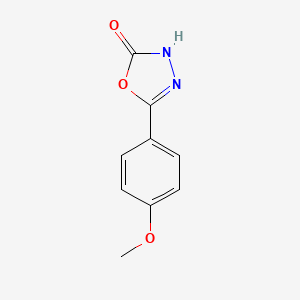
5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one
Overview
Description
5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one, also known as MO, is a heterocyclic compound that has attracted attention in scientific research due to its unique properties. This compound is synthesized through a simple and efficient method and has been found to have potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In
Scientific Research Applications
Corrosion Inhibition
5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one and its derivatives have been studied for their effectiveness as corrosion inhibitors. For instance, Bentiss et al. (2002) investigated the efficiency of 2,5-bis(n-methoxyphenyl)-1,3,4-oxadiazoles as corrosion inhibitors in acidic media, finding significant inhibition even at low concentrations. The compounds were particularly effective in hydrochloric acid, acting as mixed inhibitors (Bentiss et al., 2002). Similarly, Bouklah et al. (2006) demonstrated that 4-MOX, a related compound, served as an excellent corrosion inhibitor for mild steel in sulfuric acid, achieving more than 96.19% efficiency (Bouklah et al., 2006).
Synthesis and Chemical Properties
The synthesis and reaction properties of 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one derivatives have been explored in various studies. Kleier and Pilgram (1987) described a retro-ene reaction of 5-(methoxyamino)-3-aryl-1,3,4-oxadiazol-2(3H)-ones, which are structurally related, resulting in kinetic and thermodynamic products (Kleier & Pilgram, 1987). Additionally, Taha et al. (2014) synthesized 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzohydrazide, which is a variant of the compound, through a multi-step process, indicating the potential for diverse synthetic pathways and chemical modifications (Taha et al., 2014).
Antibacterial and Antimicrobial Properties
Several studies have explored the antibacterial and antimicrobial properties of 1,3,4-oxadiazole derivatives. For instance, Rai et al. (2009) synthesized novel 1,3,4-oxadiazole compounds, demonstrating significant antibacterial activity against various bacterial strains (Rai et al., 2009). Similarly, Aghekyan et al. (2020) investigated the antibacterial activity of novel (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-oxadiazoles, further highlighting the antimicrobial potential of such compounds [(Aghekyan et al., 2020)](https://consensus.app/papers/synthesis-antibacterial-activity-novel-aghekyan/0f14889e48c953beafa85106f9a29214/?utm_source=chatgpt).
Pharmacological Potential
While your request specifically excluded drug usage and side effects, it's important to note that 1,3,4-oxadiazole derivatives, including those related to 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one, have been studied for their pharmacological potential. For instance, Faheem (2018) conducted a computational and pharmacological evaluation of novel derivatives for various therapeutic actions, such as tumor inhibition and antioxidant effects (Faheem, 2018).
Crystal Structure and Material Science Applications
The crystal structures and material science applications of derivatives of 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one have also been explored. Khan et al. (2014) reported on the crystal packing of methoxybenzyl and methoxyphenylethyl-1,3,4-oxadiazole-2(3H)-thiones, showing how structural variations influence molecular packing arrangements (Khan et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes like 15-lipoxygenases (alox15) .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the catalytic activity of enzymes like alox15 in a substrate-specific manner .
Biochemical Pathways
Similar compounds have been found to affect the linoleic acid- and arachidonic acid-derived alox15 metabolites .
Pharmacokinetics
Similar compounds have been found to meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations .
Result of Action
Similar compounds have been found to exhibit variable functionality in different cancer and inflammation models .
Action Environment
Similar compounds have been found to induce weaker inhibitory effects when compared with other derivatives .
properties
IUPAC Name |
5-(4-methoxyphenyl)-3H-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-13-7-4-2-6(3-5-7)8-10-11-9(12)14-8/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYGGQXFJDSZLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342713 | |
| Record name | 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one | |
CAS RN |
41125-75-1 | |
| Record name | 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B1348993.png)


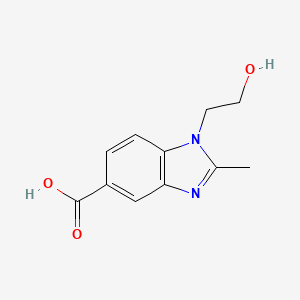
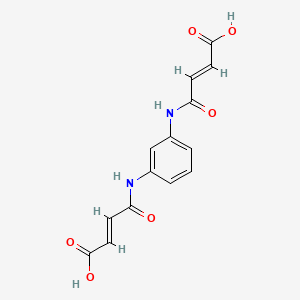
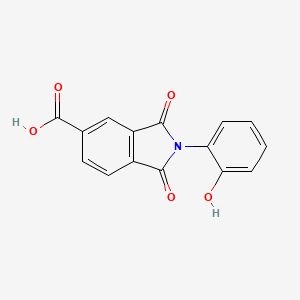
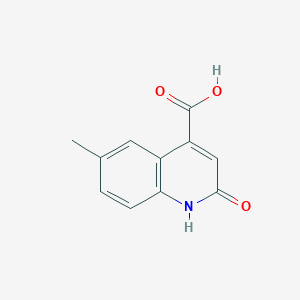
![1-[(2-Nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B1349012.png)

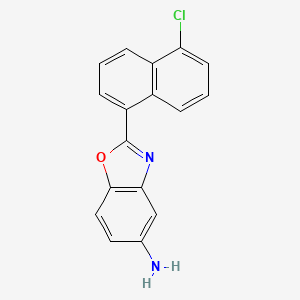
![5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B1349019.png)


